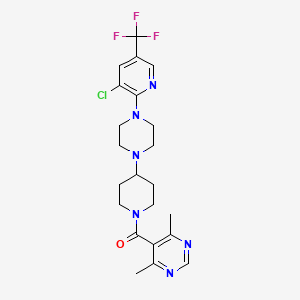
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(4,6-dimethylpyrimidin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(4,6-dimethylpyrimidin-5-yl)methanone is a useful research compound. Its molecular formula is C22H26ClF3N6O and its molecular weight is 482.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(4,6-dimethylpyrimidin-5-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity across various studies.
This compound has the following chemical characteristics:
- Molecular Formula : C24H26ClF3N4O
- Molecular Weight : 460.8 g/mol
- CAS Number : 478262-20-3
The biological activity of this compound is primarily attributed to its structural components:
- Piperazine Rings : Known for enhancing solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity and modulates interactions with biological targets.
- Chloro and Pyrimidine Moieties : These groups contribute to binding affinity with specific receptors or enzymes.
The compound interacts with various molecular targets, influencing pathways associated with neurotransmission, antibacterial activity, and potentially other therapeutic effects.
Antibacterial Activity
Research indicates that compounds similar to this derivative exhibit significant antibacterial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that piperazine derivatives can inhibit bacterial phosphopantetheinyl transferase, which is crucial for bacterial metabolism without inducing cytotoxicity in human cells .
| Study | Target Bacteria | IC50 (μM) |
|---|---|---|
| Study A | E. coli | 25 |
| Study B | S. aureus | 30 |
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes:
- Butyrylcholinesterase (BChE) Activity : The compound demonstrated good inhibitory activity against BChE (IC50 = 46.42 μM), comparable to known inhibitors like physostigmine .
| Enzyme | IC50 (μM) | Comparison |
|---|---|---|
| BChE | 46.42 | Similar to physostigmine |
| AChE | 157.31 | Moderate inhibition |
Case Studies
Several case studies highlight the compound's potential:
-
Case Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound, against a range of pathogens. The results indicated that the presence of the trifluoromethyl group significantly enhanced antibacterial activity.
-
Neuropharmacological Assessment :
- In a neuropharmacological study, the compound was tested for its effects on neurotransmitter systems. It showed promise as a modulator of serotonin receptors, suggesting potential applications in treating mood disorders.
Eigenschaften
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(4,6-dimethylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N6O/c1-14-19(15(2)29-13-28-14)21(33)32-5-3-17(4-6-32)30-7-9-31(10-8-30)20-18(23)11-16(12-27-20)22(24,25)26/h11-13,17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEJAKNQBXPSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














